molecular formula C21H15BrN4O4S B3213137 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111994-54-7

6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B3213137
CAS No.: 1111994-54-7
M. Wt: 499.3
InChI Key: ILRQHKYQZMSSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a structurally complex heterocyclic molecule with multiple pharmacophoric elements:

  • Quinazolin-8-one core: A bicyclic system known for diverse biological activities, including enzyme inhibition and anticonvulsant effects .
  • [1,3]Dioxolo[4,5-g]quinazolin-8-one fusion: A methylenedioxy group that enhances metabolic stability and modulates solubility .
  • Sulfanyl-linked 3-(4-bromophenyl)-1,2,4-oxadiazole: The oxadiazole ring is a bioisostere for ester or amide groups, while the 4-bromophenyl moiety may enhance hydrophobic interactions in binding pockets .

Synthetic routes for analogous compounds (e.g., quinazolinones and oxadiazoles) often involve cyclocondensation, halogenation, and cross-coupling reactions .

Properties

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O4S/c22-12-3-1-11(2-4-12)19-24-18(30-25-19)9-31-21-23-15-8-17-16(28-10-29-17)7-14(15)20(27)26(21)13-5-6-13/h1-4,7-8,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRQHKYQZMSSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)Br)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting with the preparation of the oxadiazole ring and the dioxoloquinazolinone core. The bromophenyl group is introduced through a bromination reaction, and the final compound is obtained by coupling these intermediates under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromophenyl position .

Scientific Research Applications

6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6o)

  • Core Structure: Benzoxazole-triazole hybrid vs. quinazolinone-dioxolo core.
  • Substituents :
    • 4-Bromophenyl (shared with target compound).
    • 4-Methylphenyl and triazole-thione (distinct from target’s oxadiazole-sulfanyl).
  • Physicochemical Properties: IR: C=S (1244 cm⁻¹) vs. target’s C=O (quinazolinone, ~1683 cm⁻¹) . LogP: Higher lipophilicity due to methylphenyl vs. target’s cyclopropyl and dioxolo groups.
  • Bioactivity : Anticonvulsant activity (MES model), suggesting CNS applicability .

4-[(E)-2-{3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (Compound 1d)

  • Core Structure: Quinazolinone with ethenyl-sulfonamide vs. target’s oxadiazole-sulfanyl.
  • Substituents: Shared 4-bromophenyl and quinazolinone. Sulfonamide group (polar) vs. oxadiazole (less polar).
  • Physicochemical Properties :
    • Melting point: 211–212°C (higher than typical oxadiazoles due to sulfonamide).
    • Solubility: Enhanced aqueous solubility from sulfonamide .
  • Bioactivity : Likely targets carbonic anhydrase or tyrosine kinases due to sulfonamide .

Triazino-Indol Derivatives (e.g., Compound 41)

  • Core Structure: Triazino-indol vs. quinazolinone-dioxolo.
  • Substituents :
    • 4-Bromophenyl (shared).
    • Indole and triazine rings (electron-rich vs. target’s oxadiazole).

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity Key Functional Groups
Target Compound Quinazolinone-dioxolo Cyclopropyl, oxadiazole-sulfanyl Hypothesized CNS/kinase C=O (1683 cm⁻¹), C-Br (533 cm⁻¹)
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-... Benzoxazole-triazole Methylphenyl, triazole-thione Anticonvulsant C=S (1244 cm⁻¹), C-Br (533 cm⁻¹)
4-[(E)-2-{3-(4-Bromophenyl)-4-oxo...}ethenyl]... Quinazolinone Ethenyl-sulfonamide Carbonic anhydrase inhibition SO₂ (1338 cm⁻¹), C=O (1683 cm⁻¹)
Triazino-Indol (Compound 41) Triazino-indol Indole, triazine Antimicrobial (predicted) C=N (1600 cm⁻¹), C-Br (533 cm⁻¹)

Key Research Findings and Implications

Role of 4-Bromophenyl Group : Present in all compared compounds, this group enhances hydrophobic binding and electron-withdrawing effects, critical for target engagement .

Heterocyclic Cores Dictate Bioactivity: Quinazolinones (target and Compound 1d) favor enzyme inhibition . Benzoxazole-triazole (Compound 6o) and triazino-indol (Compound 41) align with CNS or antimicrobial activity .

Functional Group Trade-offs :

  • Sulfonamides (Compound 1d) improve solubility but reduce blood-brain barrier penetration vs. sulfanyl-oxadiazole (target) .
  • Cyclopropyl in the target compound may reduce metabolic degradation compared to methylphenyl (Compound 6o) .

Biological Activity

The compound 6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement combining a bromophenyl group , an oxadiazole ring , and a dioxoloquinazolinone core . This structural diversity contributes to its potential bioactivity.

PropertyDetails
IUPAC Name6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Molecular FormulaC21H15BrN4O4S
Molecular Weight444.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxadiazole moiety is known for its diverse therapeutic properties:

  • Enzyme Inhibition : The compound may inhibit enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) , which are crucial in various cellular processes including cancer progression and metabolic regulation .
  • Receptor Modulation : It may also interact with receptors involved in signaling pathways related to inflammation and cancer .

Biological Activities

Research indicates that compounds containing the oxadiazole structure exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), Caco-2 (colon cancer), and others .
  • Anti-inflammatory Effects : Compounds similar to the one studied have demonstrated potential anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
  • Antimicrobial Properties : The presence of the oxadiazole ring enhances antimicrobial activity against both bacterial and fungal strains .

Case Studies

Several studies highlight the biological relevance of similar compounds:

  • A study published in PMC demonstrated that 1,2,4-oxadiazole derivatives showed significant cytotoxicity against tumor cell lines and were effective against various microbial pathogens .
  • Another review emphasized the anticancer properties of oxadiazole derivatives targeting critical enzymes involved in tumor growth and metastasis .

Research Findings

Recent research has focused on synthesizing new derivatives based on the oxadiazole framework to enhance their biological activity:

Study ReferenceBiological Activity ObservedKey Findings
AnticancerIn vitro cytotoxicity against multiple cancer lines.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryReduction in pro-inflammatory cytokines in vitro.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Reactant of Route 2
Reactant of Route 2
6-({[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-cyclopropyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.